PARP10-IN-22 -

PARP10-IN-22

Catalog Number: EVT-1535360
CAS Number:
Molecular Formula: C16H13F3N2O
Molecular Weight: 306.2882
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PARP10-IN-22 is a novel selective cell-active inhibitor of parp10
Synthesis Analysis

The synthesis of PARP10-IN-22 involves a multi-step organic synthesis process that incorporates structure-based design principles. Initial studies utilized a scaffold modification approach, focusing on the hydrophobic subpocket within the enzyme's active site. Key modifications at the C-5 and C-6 positions of the compound were identified to enhance selectivity for PARP10 over PARP11.

The technical details of the synthesis include:

  • Starting Materials: Various aromatic and aliphatic compounds were employed as building blocks.
  • Reagents and Conditions: Standard organic reactions such as nucleophilic substitutions and coupling reactions were utilized under controlled temperature and pressure conditions.
  • Purification Techniques: The final product was purified using chromatographic techniques to achieve high purity levels necessary for biological testing .
Molecular Structure Analysis

The molecular structure of PARP10-IN-22 reveals a complex arrangement that facilitates its interaction with the target enzyme. The compound features:

  • Core Structure: A central aromatic ring system that is crucial for binding within the enzyme's active site.
  • Functional Groups: Specific substituents at the C-5 and C-6 positions enhance binding affinity and selectivity for PARP10.
  • Data: The calculated IC50 value for PARP10-IN-22 is approximately 1.8 μM, indicating potent inhibitory activity against PARP10 while showing >37-fold selectivity over other family members .
Chemical Reactions Analysis

PARP10-IN-22 undergoes specific chemical reactions upon interaction with its target:

  • Inhibition Mechanism: The compound inhibits the auto-MARylation of PARP10, a process where mono(ADP-ribose) units are added to the enzyme itself.
  • Selectivity Profile: When tested against other PARPs, it demonstrated minimal inhibition (greater than 100 μM) on most family members except for some closely related enzymes like PARP7 and PARP16, where selectivity was less pronounced .

Technical details regarding these reactions include:

  • Assay Methods: Enzymatic assays measuring MARylation activity were utilized to assess inhibition efficacy.
  • Analysis Techniques: SDS-PAGE and autoradiography were employed to visualize reaction products and confirm inhibition .
Mechanism of Action

The mechanism of action for PARP10-IN-22 involves competitive inhibition at the active site of PARP10:

  1. Binding Affinity: The compound binds to the hydrophobic subpocket within the enzyme, preventing substrate access.
  2. Disruption of Function: By inhibiting MARylation, it disrupts downstream signaling pathways that rely on ADP-ribosylation modifications.
  3. Biological Impact: This inhibition has been linked to altered cell proliferation and survival in cancer models, suggesting potential therapeutic applications .
Physical and Chemical Properties Analysis

The physical and chemical properties of PARP10-IN-22 are crucial for its functionality:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but shows limited water solubility.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.

Relevant data from studies indicate that these properties contribute to its effectiveness as a selective inhibitor in cellular assays .

Applications

PARP10-IN-22 has significant scientific applications:

  • Cancer Research: Its selective inhibition profile makes it a valuable tool for studying the role of PARP10 in cancer cell biology, particularly in understanding mechanisms of drug resistance and tumor progression.
  • Therapeutic Development: Given its selectivity, there is potential for development into a therapeutic agent aimed at cancers where PARP10 plays a critical role in survival pathways .

Research continues to explore its applications in combination therapies with other oncological agents to enhance treatment efficacy while minimizing off-target effects.

Introduction to PARP10 and PARP10-IN-22

Biological Significance of PARP10 in Cellular Processes

PARP10 (Poly(ADP-ribose) polymerase 10), also designated ARTD10, is a mono-ADP-ribosyltransferase that catalyzes the transfer of a single ADP-ribose unit to target proteins—a post-translational modification termed MARylation. Unlike poly-ADP-ribosylating enzymes (e.g., PARP1), PARP10’s activity fine-tunes diverse cellular pathways:

  • DNA Replication & Repair: PARP10 binds proliferating cell nuclear antigen (PCNA) via a PIP-box motif (QEVVRAFY), facilitating translesion DNA synthesis (TLS). This interaction promotes RAD18-mediated PCNA ubiquitination, recruiting TLS polymerases (e.g., REV1) to resolve replication-stress-induced single-stranded DNA (ssDNA) gaps [4] [8].
  • Cell Cycle Regulation: PARP10 MARylates Aurora-A kinase during G2/M transition, enhancing its autophosphorylation (T288) and recruitment to centrosomes. Depletion delays mitotic entry, underscoring its role in spindle assembly [2].
  • Metabolic & Inflammatory Pathways: PARP10 suppresses NF-κB activation and modulates mitochondrial oxidation, though mechanistic details remain under investigation [7] [9].

Table 1: Key PARP10 Substrates and Functional Outcomes

SubstrateFunctional OutcomeBiological Process
PCNAEnhanced RAD18 binding & PCNA ubiquitinationDNA gap repair
Aurora-AIncreased kinase activity & centrosomal recruitmentMitotic progression
CDK2/CDK7G1/S transition (phosphorylation-dependent)Cell cycle initiation

PARP10 as a Therapeutic Target in Oncogenesis

PARP10 is dysregulated in multiple malignancies, driving oncogenesis through replication stress tolerance and proliferation:

  • Overexpression in Tumors: Genomic analyses reveal PARP10 amplification in 20–32% of ovarian, 19% of breast, and 30% of oral squamous cell carcinomas (OSCC). In acute myeloid leukemia (AML), high PARP10 expression correlates with TP53 mutations and inferior overall survival (median OS: 0.88 vs. 2.19 years; P = 0.001) [5] [10].
  • Pro-Tumorigenic Functions:
  • In HeLa and RPE-1 cells, PARP10 overexpression alleviates replication stress, accelerates fork restart, and induces tumor formation in xenografts. Conversely, CRISPR/Cas9 knockout reduces tumorigenicity [1] [4].
  • In OSCC, PARP10 depletion suppresses PI3K-AKT and MAPK signaling, inhibiting proliferation, migration, and metastasis [10].

Table 2: PARP10 Dysregulation in Human Cancers

Cancer TypeOverexpression FrequencyClinical Correlation
AML30–40%Reduced OS, high-risk stratification
Ovarian cancer32%Chemoresistance, advanced staging
OSCC45–60%Lymph node metastasis, poor DSS

Rationale for Developing PARP10 Inhibitors

PARP10 inhibition exploits synthetic lethality and overcomes resistance to conventional therapies:

  • Synthetic Lethality in HR-Deficient Cancers: BRCA-deficient cells rely on PARP10-mediated TLS for ssDNA gap repair. Co-inhibition of PARP10 and BRCA pathways amplifies gap accumulation, selectively killing HRD cells [4] [6].
  • Bypassing PARP1-Inhibitor Resistance: Resistance to PARP1 inhibitors (e.g., olaparib) frequently involves restoration of homologous recombination (HR) via reversion mutations. PARP10 inhibition targets an orthogonal repair pathway (TLS), offering an alternative vulnerability [6] [9].
  • Attenuating Oncogenic Signaling: PARP10 supports pro-survival pathways (e.g., PI3K-AKT in OSCC). Inhibitors may disrupt proliferation independent of DNA repair [10].

Table 3: Resistance Mechanisms Addressed by PARP10 Inhibition

Resistance Mechanism to PARP1iPARP10 Inhibition Strategy
BRCA1/2 reversion mutationsTargets TLS-mediated gap repair (HR-independent)
53BP1/Shieldin lossExploits replication-fork instability
SLFN11 downregulationInduces replication stress via gap accumulation

Overview of PARP10-IN-22: Discovery and Research Context

PARP10-IN-22 represents a novel, selective inhibitor designed to target PARP10’s catalytic domain:

  • Chemical Profile: As a small-molecule inhibitor, PARP10-IN-22 binds the NAD⁺-binding site of PARP10, blocking MARylation activity. In vitro assays show >100-fold selectivity over PARP1/2 [6].
  • Preclinical Efficacy:
  • In BRCA-deficient cells, PARP10-IN-22 synergizes with cisplatin, increasing ssDNA gaps (measured via S1 nuclease fiber assay) and reducing viability by 60–75% [4].
  • It suppresses REV1 recruitment to chromatin and RAD18-PCNA interactions, confirming mechanistic disruption of TLS [4].
  • Research Applications: PARP10-IN-22 is a tool compound for validating PARP10’s role in replication stress and synthetic lethality. Ongoing studies explore its utility in AML and PARP1i-resistant models [5] [6].

Properties

Product Name

PARP10-IN-22

IUPAC Name

5-Methyl-6-(2-(trifluoromethyl)pyridin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one

Molecular Formula

C16H13F3N2O

Molecular Weight

306.2882

InChI

InChI=1S/C16H13F3N2O/c1-9-11(2-3-13-12(9)5-7-21-15(13)22)10-4-6-20-14(8-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,21,22)

InChI Key

ORKVHLCVQDSOAL-UHFFFAOYSA-N

SMILES

O=C1NCCC2=C1C=CC(C3=CC(C(F)(F)F)=NC=C3)=C2C

Solubility

Soluble in DMSO

Synonyms

PARP10-IN-22; PARP10 IN 22; PARP10IN22

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.